molecular formula C16H21F13 B137845 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane CAS No. 147492-59-9

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane

Cat. No. B137845
M. Wt: 460.32 g/mol
InChI Key: FEBCMJRMESQQMH-UHFFFAOYSA-N
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Description

The compound "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane" is a highly fluorinated organic molecule. This type of molecule is characterized by having multiple fluorine atoms attached to its carbon chain, which can significantly alter its physical and chemical properties compared to its non-fluorinated analogs. The presence of fluorine atoms can increase the compound's stability, change its reactivity, and affect its interaction with biological systems.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine atoms or fluorinated groups into organic molecules. For example, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a related fluorinated compound, requires a 12-step protocol and results in a molecule with a high molecular dipole due to the clustering of fluorine atoms . Similarly, the synthesis of trifluorohexadecanoic acids involves a convergent synthetic approach with multiple steps, including halofluorination and fluoride ion displacement . These methods reflect the complexity and specificity required in the synthesis of highly fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane adopts a chair conformation with alternate C-F bonds aligned triaxially, leading to a facially polarized ring . The molecular structures of other fluorinated compounds, such as fluoroalkylated triketides, also show unique features like the existence of enol tautomers and cyclic hemiketals depending on the solvent . These structural characteristics are crucial for understanding the behavior and potential applications of the compound .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often influenced by the electron-withdrawing nature of the fluorine atoms. For example, the synthesis of 10,11-bistrifluoromethyl-i,o-bicyclo[7.2.2]trideca-10,12-diene involves a Diels-Alder reaction, a common method for constructing cyclic structures . The reactivity of fluorinated compounds can also be tailored for specific applications, such as the development of myocardial imaging agents, where the metabolic stability of carbon-fluorine bonds is a key factor .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are markedly different from their hydrocarbon counterparts. The high electronegativity of fluorine imparts a high degree of chemical and thermal stability to the molecule. For example, the high molecular dipole moment of all-cis 1,2,3,4,5,6-hexafluorocyclohexane is a direct result of its fluorinated structure . The introduction of fluorine atoms can also affect the solubility, boiling point, and reactivity of the compound. Additionally, the presence of fluorine can lead to unique photophysical properties, as seen in the case of tetraarylhexa-1,3,5-trienes, which exhibit aggregation-induced emission .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBCMJRMESQQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)6(CH2)10H, C16H21F13
Record name Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163727
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane
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Molecular Weight

460.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane

CAS RN

147492-59-9
Record name 1-(perfluorohexyl)decane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6--Tridecafluorohexadecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Perfluoro-n-hexyl)decane
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